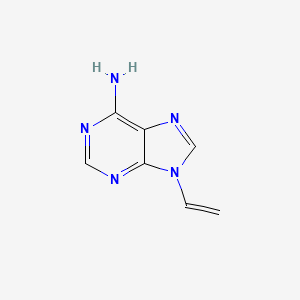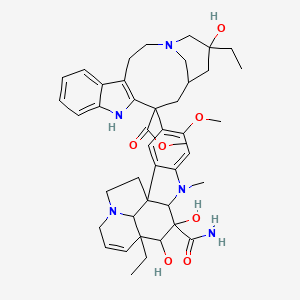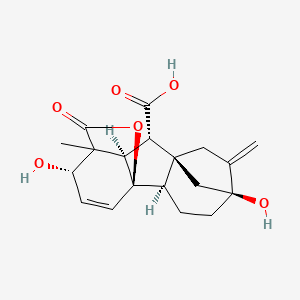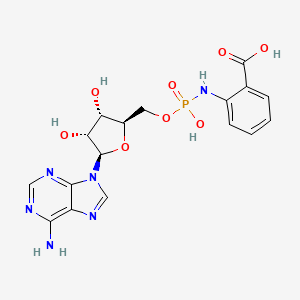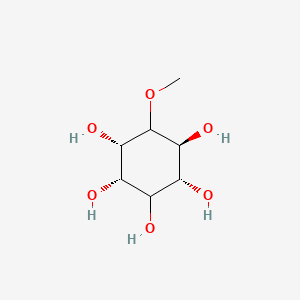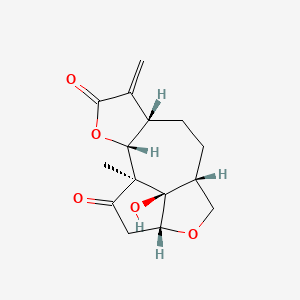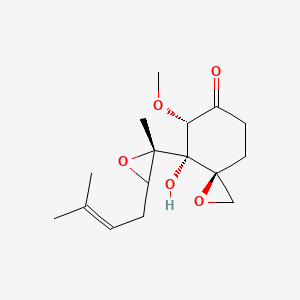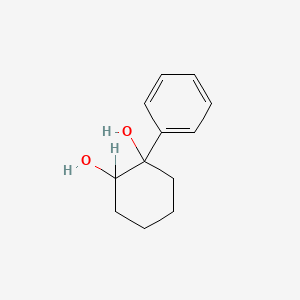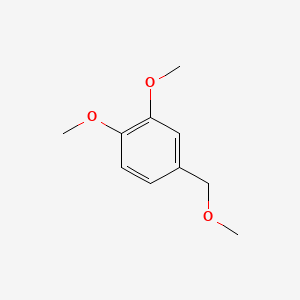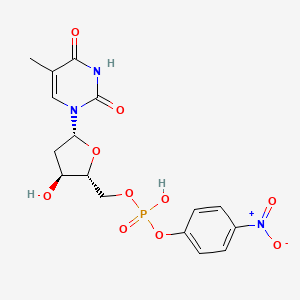
pNP-TMP
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
p-Nitrophenyl thymidine 5’-monophosphate is a synthetic compound that mimics natural nucleotides. It is a modified form of thymidine, a building block of DNA, with a nitrophenyl group attached to the 5’ position of the sugar ring. This modification allows for easy detection and quantification, making it a useful tool in various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of p-Nitrophenyl thymidine 5’-monophosphate typically involves the esterification of thymidine 5’-monophosphate with p-nitrophenol. The reaction is carried out in the presence of a condensing agent such as dicyclohexylcarbodiimide (DCC) under anhydrous conditions. The product is then purified using chromatographic techniques .
Industrial Production Methods: Industrial production of p-Nitrophenyl thymidine 5’-monophosphate follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The final product is typically obtained as a sodium salt to enhance its solubility and stability .
Chemical Reactions Analysis
Types of Reactions: p-Nitrophenyl thymidine 5’-monophosphate undergoes various chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed by phosphodiesterases to release thymidine 5’-monophosphate and p-nitrophenol.
Substitution: The nitrophenyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Hydrolysis: Typically carried out in aqueous solutions at neutral or slightly alkaline pH.
Substitution: Requires the presence of nucleophiles such as amines or thiols in an organic solvent.
Major Products:
Hydrolysis: Thymidine 5’-monophosphate and p-nitrophenol.
Substitution: Various substituted thymidine monophosphate derivatives depending on the nucleophile used.
Scientific Research Applications
p-Nitrophenyl thymidine 5’-monophosphate has a wide range of applications in scientific research:
Biochemistry: Used as a substrate to study the activity of phosphodiesterases and other enzymes involved in nucleotide metabolism.
Molecular Biology: Employed in assays to investigate DNA synthesis and repair mechanisms.
Pharmacology: Utilized in the development of enzyme inhibitors and potential therapeutic agents.
Cell Biology: Serves as a tool to study nucleotide signaling pathways and cellular responses.
Mechanism of Action
p-Nitrophenyl thymidine 5’-monophosphate acts as an artificial substrate for various enzymes, including phosphodiesterases and autotaxin. Upon enzymatic hydrolysis, it releases thymidine 5’-monophosphate and p-nitrophenol. The released thymidine 5’-monophosphate can participate in DNA synthesis and repair, while p-nitrophenol serves as a chromogenic marker for enzyme activity .
Comparison with Similar Compounds
- p-Nitrophenyl thymidine 3’-monophosphate
- p-Nitrophenyl adenosine 5’-monophosphate
- p-Nitrophenyl guanosine 5’-monophosphate
Comparison:
- Uniqueness: p-Nitrophenyl thymidine 5’-monophosphate is unique due to its specific modification at the 5’ position of thymidine, which allows for selective enzymatic studies and easy detection .
- Applications: While similar compounds are used in enzyme assays and nucleotide metabolism studies, p-Nitrophenyl thymidine 5’-monophosphate is particularly valuable in DNA-related research due to its thymidine base.
Properties
CAS No. |
2304-08-7 |
|---|---|
Molecular Formula |
C16H18N3O10P |
Molecular Weight |
443.3 g/mol |
IUPAC Name |
[(2R,3S,5R)-3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl (4-nitrophenyl) hydrogen phosphate |
InChI |
InChI=1S/C16H18N3O10P/c1-9-7-18(16(22)17-15(9)21)14-6-12(20)13(28-14)8-27-30(25,26)29-11-4-2-10(3-5-11)19(23)24/h2-5,7,12-14,20H,6,8H2,1H3,(H,25,26)(H,17,21,22)/t12-,13+,14+/m0/s1 |
InChI Key |
RWOAVOYBVRQNIZ-BFHYXJOUSA-N |
SMILES |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)COP(=O)(O)OC3=CC=C(C=C3)[N+](=O)[O-])O |
Isomeric SMILES |
CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)COP(=O)(O)OC3=CC=C(C=C3)[N+](=O)[O-])O |
Canonical SMILES |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)COP(=O)(O)OC3=CC=C(C=C3)[N+](=O)[O-])O |
Key on ui other cas no. |
16562-50-8 |
Related CAS |
26886-08-8 (mono-ammonium salt) |
Synonyms |
p-nitrophenyl 5'-thymidine monophosphate p-nitrophenyl-3'-thymidine-phosphate p-Nph-5'-TMP PNPpT thymidine 5'-4-nitrophenyl phosphate thymidine 5'-4-nitrophenyl phosphate, monosodium salt |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


